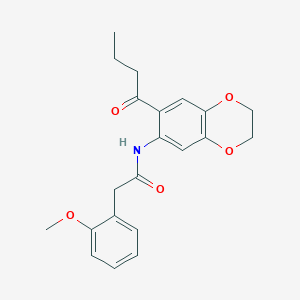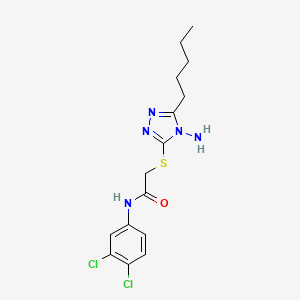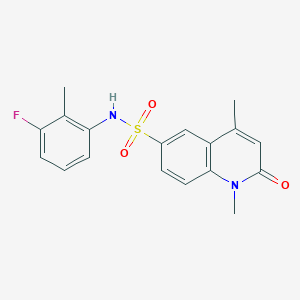![molecular formula C21H26N4O3S B11057326 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11057326.png)
5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 394.51 g/mol
This compound belongs to the class of benzimidazole derivatives and contains a sulfonyl group, a benzylpiperazine moiety, and a benzimidazole ring. It exhibits interesting pharmacological properties and has been studied extensively.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a benzimidazole precursor with a sulfonyl chloride derivative, followed by cyclization. The benzylpiperazine substituent is introduced during the synthesis.
Reaction Conditions::Sulfonylation: The sulfonylation step typically involves the use of a strong acid (such as sulfuric acid) or a sulfonyl chloride reagent.
Cyclization: Cyclization occurs under mild conditions, often using Lewis acids or bases.
Benzylpiperazine Introduction: The benzylpiperazine group is incorporated via nucleophilic substitution or reductive amination.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established chemical processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at various positions.
Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in acidic or basic media.
Cyclization: Lewis acids (e.g., AlCl) or bases (e.g., NaOH).
Reductive Amination: Sodium borohydride (NaBH) or other reducing agents.
Major Products:: The major products depend on the specific reaction conditions and substituents. Common products include sulfonylated benzimidazoles and their derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicine: It exhibits potential pharmacological activities, including antifungal and antibacterial effects.
Chemistry: Researchers use it as a building block for designing novel compounds.
Industry: It may find applications in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol: (CAS: 852916-96-2)
5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-1,3-benzodiazole-2-thiol: (CAS: Not specified)
These compounds share structural features but differ in substituents and properties. Further research is needed to explore their uniqueness.
Properties
Molecular Formula |
C21H26N4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-1,3,6-trimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H26N4O3S/c1-16-13-18-19(23(3)21(26)22(18)2)14-20(16)29(27,28)25-11-9-24(10-12-25)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
CBBQJEZJFFZGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057258.png)


![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11057281.png)
![9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)
![3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11057299.png)
![N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057304.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B11057316.png)
![4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11057321.png)
